2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N5O3S/c1-10-8-28-14(20-10)21-12(25)6-22-4-2-11(3-5-22)23-7-13(26)24(15(23)27)9-16(17,18)19/h8,11H,2-7,9H2,1H3,(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAURPBKQVQSDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{4-[2,4-dioxo-3-(2,2,2-trifluoroethyl)imidazolidin-1-yl]piperidin-1-yl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide , hereafter referred to as compound A , is a synthetic molecule that incorporates diverse functional groups known for their biological activities. This article reviews the biological activity of compound A, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Compound A features a complex structure characterized by:
- Piperidine ring : Contributes to the compound's ability to interact with biological targets.
- Thiazole moiety : Known for its role in various biological activities including antimicrobial and anticancer effects.
- Trifluoroethyl group : Enhances lipophilicity and may improve bioavailability.
The molecular formula of compound A is C_{15}H_{18}F_3N_3O_2S, with a molecular weight of approximately 363.38 g/mol.
Antimicrobial Properties
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:
- Mechanism of Action : Compounds containing thiazole and imidazolidinone rings have shown efficacy against various bacterial strains by disrupting cell wall synthesis and inhibiting protein synthesis. This suggests that compound A may possess similar mechanisms due to its structural components.
Anticancer Activity
Research indicates that derivatives of thiazoles and imidazolidinones can induce apoptosis in cancer cells:
- Case Study : A related thiazole derivative demonstrated an IC50 value of 27.3 μM against breast cancer cell lines (T47D), indicating potential effectiveness in targeting malignant cells . Compound A may exhibit comparable cytotoxicity due to its structural similarities.
Structure-Activity Relationship (SAR)
The biological activity of compound A can be attributed to its unique structure. The presence of the trifluoroethyl group is significant as it enhances metabolic stability and lipophilicity, which are crucial for drug-like properties.
| Structural Feature | Impact on Activity |
|---|---|
| Piperidine ring | Increases interaction with receptors |
| Thiazole moiety | Exhibits antimicrobial and anticancer properties |
| Trifluoroethyl group | Enhances bioavailability |
Pharmacological Applications
Given its promising biological activities, compound A could be explored for various therapeutic applications:
- Antimicrobial Agent : Due to its potential effectiveness against resistant bacterial strains.
- Anticancer Drug : Further studies could elucidate its mechanism in cancer cell apoptosis.
- Neuroprotective Effects : Compounds with similar structures have shown potential in treating neurological disorders.
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
Synthesis optimization requires a multi-step approach:
- Nucleophilic substitution for introducing the trifluoroethyl group onto the imidazolidinone core.
- Amide coupling between the piperidine intermediate and the thiazol-2-ylacetamide moiety using reagents like EDCI/HOBt .
- Purification via column chromatography or preparative HPLC to achieve >95% purity, confirmed by NMR and LC-MS . Critical parameters include reaction temperature (0–25°C for sensitive steps) and solvent selection (e.g., DMF for polar intermediates) .
Q. How can structural characterization be performed to confirm the compound’s identity?
A combination of spectroscopic and computational methods is essential:
- 1H/13C NMR to verify substituent positions on the piperidine and imidazolidinone rings .
- High-resolution mass spectrometry (HRMS) for molecular weight validation .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities .
- IR spectroscopy to confirm carbonyl (C=O) and amide (N-H) functional groups . Computational tools (e.g., DFT calculations) can predict spectra for comparison with experimental data .
Q. What in vitro assays are suitable for preliminary biological activity assessment?
Standard assays include:
- MTT cytotoxicity assays against cancer cell lines (e.g., HCT-116, MCF-7) to evaluate antiproliferative effects .
- Enzyme inhibition studies (e.g., kinase or protease targets) using fluorescence-based kinetic assays .
- Binding affinity measurements via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . Dose-response curves (IC50/EC50) and selectivity indices should be calculated relative to reference compounds .
Advanced Research Questions
Q. How can computational chemistry guide the design of derivatives with improved target selectivity?
Advanced strategies include:
- Density Functional Theory (DFT) to map electrostatic potential surfaces and predict reactive sites .
- Molecular docking (AutoDock Vina, Schrödinger) to model interactions with biological targets (e.g., kinases or GPCRs) .
- Molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over time . These methods help prioritize derivatives with optimized hydrogen bonding and steric complementarity .
Q. What experimental approaches resolve contradictions in bioactivity data across studies?
Contradictions may arise from assay conditions or off-target effects. Solutions include:
- Dose-response validation across multiple cell lines or enzymatic systems .
- Selectivity profiling using panels of related targets (e.g., kinase family members) .
- Solubility optimization (e.g., DMSO concentration adjustments) to ensure compound stability in assays . Structural analogs can clarify whether activity is scaffold-dependent or substituent-specific .
Q. How can structure-activity relationship (SAR) studies be systematically conducted?
SAR strategies involve:
- Stepwise substituent modifications (e.g., varying the trifluoroethyl group or thiazole methyl) .
- Free-Wilson analysis to quantify contributions of individual moieties to activity .
- 3D-QSAR modeling (CoMFA/CoMSIA) to correlate spatial features with bioactivity . Parallel synthesis and high-throughput screening accelerate SAR exploration .
Q. What methodologies assess metabolic stability and pharmacokinetic (PK) properties?
Key assays include:
- Liver microsome incubations (human/rodent) to measure metabolic half-life (t1/2) .
- Caco-2 permeability assays to predict intestinal absorption .
- Plasma protein binding (ultrafiltration) to estimate free drug concentration . Structural modifications (e.g., fluorination) can enhance metabolic stability .
Technical Challenges & Solutions
Q. How can formulation challenges (e.g., poor aqueous solubility) be addressed?
Strategies include:
Q. What in vitro/in vivo toxicology profiling is recommended pre-clinically?
- Ames test for mutagenicity .
- hERG inhibition assay to assess cardiac risk .
- Acute toxicity in rodents (LD50 determination) . Histopathology and serum biochemistry (ALT/AST) evaluate organ-specific effects .
Cross-Disciplinary Approaches
Q. How can medicinal chemistry integrate with computational biology for mechanistic studies?
- Cheminformatics pipelines (KNIME, Pipeline Pilot) link chemical data to biological outcomes .
- Network pharmacology identifies off-target interactions and polypharmacology potential .
- AI-driven drug design (e.g., generative adversarial networks) proposes novel analogs .
Collaborative workflows between synthetic chemists and computational biologists are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
